molecular formula C12H8F6N2O B14562387 Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- CAS No. 61859-95-8

Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl-

Cat. No.: B14562387
CAS No.: 61859-95-8
M. Wt: 310.19 g/mol
InChI Key: HIBSHHCGNFYXMI-UHFFFAOYSA-N
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Description

Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- is a complex organic compound characterized by the presence of a pyrazole ring substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- typically involves the reaction of appropriate pyrazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

61859-95-8

Molecular Formula

C12H8F6N2O

Molecular Weight

310.19 g/mol

IUPAC Name

[4,4-bis(trifluoromethyl)-1,5-dihydropyrazol-3-yl]-phenylmethanone

InChI

InChI=1S/C12H8F6N2O/c13-11(14,15)10(12(16,17)18)6-19-20-9(10)8(21)7-4-2-1-3-5-7/h1-5,19H,6H2

InChI Key

HIBSHHCGNFYXMI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C(=O)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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